molecular formula C10H8FNO B8169937 4-Ethynyl-3-fluoro-N-methylbenzamide

4-Ethynyl-3-fluoro-N-methylbenzamide

Cat. No.: B8169937
M. Wt: 177.17 g/mol
InChI Key: INZYBOYOWRQSBM-UHFFFAOYSA-N
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Description

4-Ethynyl-3-fluoro-N-methylbenzamide is a fluorinated benzamide derivative characterized by an ethynyl group at the 4-position, a fluorine atom at the 3-position, and an N-methylamide substituent. This compound’s structural features—including the electron-withdrawing fluorine and the rigid ethynyl group—impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity to biological targets like kinases or receptors . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous benzamide derivatives .

Properties

IUPAC Name

4-ethynyl-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-3-7-4-5-8(6-9(7)11)10(13)12-2/h1,4-6H,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZYBOYOWRQSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-fluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and propargyl bromide.

    Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with propargyl bromide in the presence of a base like potassium carbonate to form 4-ethynyl-3-fluoroaniline.

    Amidation Reaction: The intermediate 4-ethynyl-3-fluoroaniline is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield 4-Ethynyl-3-fluoro-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 4-Ethynyl-3-fluoro-N-methylbenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-fluoro-N-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkenes or alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alkenes or alkanes.

    Coupling: Formation of extended conjugated systems.

Scientific Research Applications

4-Ethynyl-3-fluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Ethynyl-3-fluoro-N-methylbenzamide with analogous benzamide derivatives, focusing on structural motifs, synthetic routes, and biological activities.

Substituent Effects on Electronic and Steric Properties
Compound Name Substituents (Position) Key Structural Features Electronic Effects
4-Ethynyl-3-fluoro-N-methylbenzamide Ethynyl (C4), F (C3), N-methylamide Ethynyl enhances rigidity; F increases electrophilicity Strong electron-withdrawing (F, amide)
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) Trifluoromethoxy (C4), N-phenylamide CF3O provides lipophilicity; phenylamide adds bulk CF3O: electron-withdrawing and hydrophobic
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide F (C4), thienylidene ring Thienylidene introduces planar conjugation F and thienylidene modulate π-electron density
N-(3,4-difluorophenyl)-3-methylbenzamide 3-Me, 3,4-diF-phenylamide Methyl (C3) adds steric bulk; diF enhances polarity Steric hindrance from Me; diF increases polarity

Key Observations :

  • The ethynyl group in the target compound distinguishes it from analogs by conferring rigidity and linear geometry, which may improve target binding specificity .
  • Fluorine substituents (e.g., at C3 or C4) consistently enhance metabolic stability and electrophilicity across analogs .
  • Trifluoromethoxy or thienylidene groups (e.g., in 3u and ) introduce distinct electronic and steric profiles, affecting solubility and target interactions.

Key Observations :

  • Palladium catalysis is a common strategy for introducing ethynyl or aryl groups in benzamide synthesis .
  • Lower yields (~20–27%) in ethynylated derivatives (e.g., compounds 4a, 4b ) highlight challenges in sterically congested systems.

Key Observations :

  • Fluorinated benzamides like flutolanil demonstrate potent bioactivity at sub-micromolar concentrations, suggesting that fluorine and trifluoromethyl groups are critical for efficacy.
  • The ethynyl group in the target compound may mimic ATP’s adenine moiety in kinase binding, a hypothesis supported by similar strategies in compound 4a .

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